Boc-3,4-dichloro-D-phenylalanine

Catalog No.
S1768349
CAS No.
114873-13-1
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-D-phenylalanine

CAS Number

114873-13-1

Product Name

Boc-3,4-dichloro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

Boc-3,4-dichloro-D-phenylalanine;114873-13-1;(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-Phe(3,4-Cl2)-OH;BOC-D-3,4-DICHLOROPHE;BOC-D-PHE(3,4-DICL)-OH;ST50826222;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;(2R)-3-(3,4-dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3,4-Dichlorophenylalanine;15041_ALDRICH;SCHEMBL1311165;Boc-L-phe(3,4-Cl2)-OH;15041_FLUKA;CTK8C5724;MolPort-001-758-486;ZINC2517124;BOC-3,4-DICHLORO-D-PHE-OH;BOC-D-3,4-DICHLORO-PHE-OH;CB-738;MFCD00151887;AKOS015836544;AB04015;AM82044;BOC-(3,4-DI-CL)-D-PHE-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Boc-3,4-dichloro-D-phenylalanine is a synthetic derivative of D-phenylalanine, characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.19 g/mol. This compound is primarily utilized in peptide synthesis and has garnered attention in medicinal chemistry, particularly for its role as a dipeptidyl peptidase IV inhibitor and potential antidiabetic agent .

Peptide Synthesis

Boc-3,4-dichloro-D-phenylalanine serves as a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group of the molecule, allowing for controlled coupling with other amino acids to form specific peptide sequences. This property makes it particularly useful in the creation of modified peptides with desired functionalities, such as increased stability or specific binding properties.

Protein Crystallography

Boc-3,4-dichloro-D-phenylalanine can be incorporated into proteins during their expression to facilitate protein crystal formation. The presence of chlorine atoms can enhance the protein's interactions with surrounding molecules, leading to a more ordered arrangement and facilitating crystal growth, which is crucial for determining protein structure using X-ray crystallography.

Development of Therapeutic Agents

The unique properties of Boc-3,4-dichloro-D-phenylalanine have led to its exploration in the development of therapeutic agents. Studies have investigated its potential in various therapeutic areas, including:

  • Antiviral agents: Research suggests that this compound may exhibit antiviral activity against specific viruses, although further investigation is needed.
  • Anticancer agents: Studies have explored the potential of Boc-3,4-dichloro-D-phenylalanine derivatives as anticancer agents due to their ability to disrupt specific cellular processes involved in cancer development.

  • Substitution Reactions: The chlorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides utilizing coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) in the presence of a base.
  • Deprotection: Trifluoroacetic acid in dichloromethane.
  • Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole under anhydrous conditions.

Boc-3,4-dichloro-D-phenylalanine exhibits significant biological activity, primarily as an inhibitor of dipeptidyl peptidase IV. This inhibition increases levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which enhance insulin secretion and improve glycemic control. Additionally, it acts on neurokinin receptors (NK1/NK2), further contributing to its pharmacological profile .

The synthesis of Boc-3,4-dichloro-D-phenylalanine typically involves the following steps:

  • Protection: The amino group is protected using tert-butyl chloroformate.
  • Chlorination: Chlorination is performed using agents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms onto the phenyl ring.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing .

This compound finds applications in various fields:

  • Medicinal Chemistry: As a precursor for developing dipeptidyl peptidase IV inhibitors, it holds potential for treating type 2 diabetes.
  • Peptide Synthesis: Used in constructing peptides that may have therapeutic properties.
  • Research: Employed in studies investigating neurokinin receptor interactions and their implications in various physiological processes .

Boc-3,4-dichloro-D-phenylalanine has been studied for its interactions with specific biological targets:

  • Dipeptidyl Peptidase IV: Its binding inhibits this enzyme, leading to increased incretin levels.
  • Neurokinin Receptors: It acts as an antagonist at these receptors, influencing pain perception and other neurophysiological functions .

Several compounds share structural similarities with Boc-3,4-dichloro-D-phenylalanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Boc-2,4-dichloro-D-phenylalanineChlorination at different positionsMay exhibit different receptor binding profiles
Boc-D-phenylalanineNo chlorine substituentsLacks the unique inhibitory properties
Boc-3-chloro-D-phenylalanineSingle chlorine substitutionDifferent biological activity compared to dichloro

Boc-3,4-dichloro-D-phenylalanine's unique combination of structural features and biological activity makes it particularly valuable in medicinal chemistry compared to these similar compounds .

N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine belongs to the class of protected amino acid derivatives, specifically categorized as a halogenated phenylalanine analog with tert-butoxycarbonyl protection. The systematic nomenclature reflects its complex structural architecture, which incorporates multiple functional group modifications of the parent amino acid framework. According to chemical databases, the compound carries the Chemical Abstracts Service registry number 114873-13-1 and possesses the molecular formula C₁₄H₁₇Cl₂NO₄ with a precise molecular weight of 334.1951 daltons. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(OC(C)(C)C)NC@@HCc1ccc(c(c1)Cl)Cl, which encodes the complete three-dimensional arrangement of atoms and bonds within the molecule.

The compound exhibits defined stereochemistry with one chiral center, specifically maintaining the D-configuration at the alpha-carbon position, distinguishing it from the more common L-form found in natural protein synthesis. This stereochemical specification is crucial for its biological activity and synthetic utility. The molecular complexity index reaches 384, indicating a moderately complex structure suitable for diverse chemical transformations. The presence of both hydrogen bond donor and acceptor sites, with two donor sites and four acceptor sites respectively, enables the molecule to participate in various intermolecular interactions essential for its biological and chemical properties.

PropertyValueSignificance
Molecular FormulaC₁₄H₁₇Cl₂NO₄Defines elemental composition
Molecular Weight334.1951 DaCritical for analytical identification
CAS Registry Number114873-13-1Unique chemical identifier
Stereocenter Count1D-configuration specificity
Hydrogen Bond Donors2Interaction capability
Hydrogen Bond Acceptors4Binding potential
Rotatable Bond Count6Conformational flexibility

Historical Development and Discovery

The development of N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine emerges from the convergence of several independent research trajectories in organic chemistry and biochemistry. The foundational discovery of phenylalanine itself dates to 1879, when Schulze and Barbieri first identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings, establishing the structural basis for subsequent modifications. This initial discovery was followed by the first synthetic preparation of phenylalanine in 1882 by Erlenmeyer and Lipp, who developed a method using phenylacetaldehyde, hydrogen cyanide, and ammonia, creating the synthetic foundation that would later enable the preparation of modified derivatives.

The evolution toward protective group chemistry gained momentum with the development of the tert-butoxycarbonyl protecting group system. The tert-butoxycarbonyl group emerged as a revolutionary advancement in amino acid protection methodology due to its acid-labile nature and the stability of the resulting tert-butyl carbocation intermediate formed during deprotection. This protecting group can be efficiently installed under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, providing a reliable and versatile protection strategy. The methodology has proven particularly valuable for amino acid derivatives, where selective protection and deprotection are essential for complex synthetic sequences.

The specific incorporation of halogen substituents into phenylalanine derivatives represents a more recent development driven by the need for enhanced biological activity and selectivity. Research has demonstrated that halogenated phenylalanines exhibit modified interaction profiles with biological targets, particularly large amino acid transporters. The positioning of halogen groups significantly influences these interactions, with studies showing that compounds bearing halogens at the meta position demonstrate enhanced affinity for specific transporter proteins. This understanding has guided the rational design of compounds like N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine, where the 3,4-dichlorine substitution pattern provides optimal electronic and steric properties for targeted applications.

Position within Amino Acid Chemistry

N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine occupies a distinctive position within the broader landscape of amino acid chemistry as a multiply modified derivative that bridges natural amino acid structure with synthetic chemical functionality. The compound represents a sophisticated evolution from the parent amino acid phenylalanine, which itself holds fundamental importance as an essential amino acid required for protein synthesis and serving as a precursor to neurotransmitters including dopamine, norepinephrine, and epinephrine. This foundational role of phenylalanine in biological systems provides the structural framework upon which the synthetic modifications build to create enhanced functionality.

The D-stereochemistry of this compound places it within the specialized category of non-natural amino acids that exhibit unique biological properties compared to their L-counterparts. While L-amino acids predominate in natural protein synthesis, D-amino acids have gained recognition for their resistance to enzymatic degradation and their ability to confer novel biological activities to peptides and proteins. This stereochemical modification fundamentally alters the compound's interaction with biological systems, often resulting in enhanced stability and modified receptor binding profiles that make D-amino acid derivatives valuable for therapeutic applications.

The halogenation pattern of 3,4-dichlorine substitution represents a strategic modification that significantly influences the compound's physicochemical properties and biological behavior. Research has established that halogen positioning in aromatic amino acids critically affects their interaction with biological transporters and receptors. The specific 3,4-disubstitution pattern creates a unique electronic environment that can enhance binding affinity to target proteins while potentially reducing off-target interactions. Studies of halogenated phenylalanines have shown that both the size and position of halogen substituents influence biological activity, with larger halogens generally providing enhanced binding interactions through halogen bonding mechanisms.

The incorporation of the tert-butoxycarbonyl protecting group elevates this compound beyond simple amino acid chemistry into the realm of sophisticated synthetic methodology. This protection strategy enables selective chemical transformations that would otherwise be impossible due to the reactivity of the free amino group. The protecting group facilitates the compound's integration into complex synthetic sequences, particularly in peptide synthesis where sequential coupling reactions require precise control over functional group reactivity.

Significance in Synthetic Organic Chemistry

N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine demonstrates exceptional significance in synthetic organic chemistry through its multifaceted utility as a building block for complex molecular construction. The compound serves as a cornerstone in peptide synthesis methodologies, where its protected amino functionality enables precise control over coupling reactions while the halogenated aromatic system provides opportunities for further chemical elaboration. Research has established that this compound functions as a valuable component in the synthesis of peptide-based pharmaceuticals, where its unique structural features contribute to enhanced biological activity and improved pharmacokinetic profiles.

The strategic importance of the tert-butoxycarbonyl protecting group cannot be overstated in the context of modern synthetic chemistry. This protecting group system has revolutionized amino acid chemistry by providing a reliable, acid-labile protection strategy that maintains stability under basic conditions while enabling clean deprotection under acidic conditions. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by fragmentation to generate a stabilized tert-butyl carbocation, ultimately leading to decarboxylation and liberation of the free amino group. This process is facilitated by the release of carbon dioxide gas, providing a strong thermodynamic driving force for the reaction and enabling quantitative deprotection under mild conditions.

The halogenated aromatic system of N-tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine provides multiple opportunities for synthetic elaboration through established aromatic chemistry methodologies. The electron-withdrawing nature of the chlorine substituents activates the aromatic ring toward nucleophilic substitution reactions, enabling the introduction of diverse functional groups at specific positions. Additionally, the halogen atoms serve as excellent leaving groups for cross-coupling reactions, including Suzuki, Stille, and Heck coupling methodologies that can introduce carbon-carbon bonds for the construction of more complex aromatic systems.

Synthetic ApplicationMechanismStrategic Advantage
Peptide CouplingAmide bond formation with protected aminePrevents side reactions during assembly
Cross-Coupling ReactionsPalladium-catalyzed C-C bond formationEnables aromatic diversification
Nucleophilic SubstitutionDisplacement of chlorine atomsIntroduces diverse functional groups
Protecting Group RemovalAcid-catalyzed fragmentationReveals reactive amino functionality

The compound's significance extends to pharmaceutical development, where it serves as a key intermediate in the synthesis of bioactive molecules designed to interact with specific biological targets. The combination of D-stereochemistry and halogen substitution provides a unique molecular framework that can exhibit enhanced selectivity for target proteins while demonstrating resistance to enzymatic degradation. This dual advantage makes the compound particularly valuable for developing therapeutic agents with improved efficacy and duration of action compared to natural amino acid-based compounds.

The conventional chemical synthesis of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine typically involves two major steps: the preparation of the 3,4-dichloro-D-phenylalanine core structure and the subsequent introduction of the tert-butoxycarbonyl protecting group [1] [2] [3]. These established methodologies provide reliable and reproducible pathways for the synthesis of this important compound.

Direct Boc Protection Strategies

Direct tert-butoxycarbonyl protection represents the most straightforward approach for preparing tert-butoxycarbonyl-protected amino acids. The methodology employs di-tert-butyl dicarbonate as the primary reagent for introducing the protecting group onto the amino acid substrate [1] [4] [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the carbamate linkage and the elimination of carbon dioxide [4] [5].

The general reaction conditions involve dissolving the 3,4-dichloro-D-phenylalanine substrate in an appropriate solvent system, followed by the addition of di-tert-butyl dicarbonate and a suitable base. The reaction typically proceeds at room temperature to moderate heating, with reaction times ranging from 30 minutes to several hours depending on the specific conditions employed [2] [6] [7]. The choice of base is critical for achieving optimal conversion and selectivity, with triethylamine being the most commonly used organic base for this transformation [1] [2].

Temperature control during the protection reaction is essential for achieving high yields and preventing unwanted side reactions. The reaction is typically conducted at temperatures between room temperature and 40°C, with higher temperatures potentially leading to decomposition of the di-tert-butyl dicarbonate reagent or unwanted elimination reactions [2] [8]. The reaction progress can be monitored by thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion of the starting material [7].

Using Di-tert-butyl Dicarbonate with Triethylamine

The combination of di-tert-butyl dicarbonate with triethylamine represents the most widely used methodology for tert-butoxycarbonyl protection of amino acids [1] [2] [9]. This system offers several advantages, including mild reaction conditions, high yields, and excellent functional group tolerance. The triethylamine serves multiple roles in the reaction, acting as both a nucleophilic catalyst to activate the di-tert-butyl dicarbonate and as a base to neutralize the carbamic acid intermediate formed during the reaction [4] [2].

The optimal stoichiometry for this transformation typically involves 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate and 1.0 to 2.0 equivalents of triethylamine relative to the amino acid substrate [2] [6]. The use of excess di-tert-butyl dicarbonate ensures complete conversion of the amino acid, while the triethylamine concentration must be carefully controlled to prevent over-activation and potential side reactions [9]. The reaction is typically conducted in aprotic solvents such as tetrahydrofuran, dichloromethane, or acetonitrile, which provide good solubility for both the substrate and reagents [2] [7].

The mechanism involves initial formation of a mixed anhydride intermediate between di-tert-butyl dicarbonate and triethylamine, followed by nucleophilic attack of the amino acid on the activated carbonyl carbon [4] [5]. The resulting tetrahedral intermediate undergoes elimination to form the tert-butoxycarbonyl-protected amino acid and regenerate the triethylamine catalyst. The reaction produces carbon dioxide as a byproduct, which must be allowed to escape to prevent pressure buildup in closed reaction systems [2] [9].

Acetone/Water Solvent Systems

The use of acetone/water solvent mixtures represents an environmentally friendly approach to tert-butoxycarbonyl protection that addresses growing concerns about sustainable chemistry practices [8]. This solvent system offers several advantages over traditional organic solvents, including reduced toxicity, improved safety profile, and easier waste disposal. The aqueous component facilitates dissolution of the amino acid substrate, while the acetone provides compatibility with the di-tert-butyl dicarbonate reagent [8].

The optimal acetone-to-water ratio for this transformation typically ranges from 3:1 to 1:1, depending on the specific substrate and reaction conditions [8]. Higher water content can lead to competitive hydrolysis of di-tert-butyl dicarbonate, reducing the efficiency of the protection reaction. Conversely, insufficient water content may result in poor substrate solubility and incomplete conversion. The pH of the aqueous phase is critical, with slightly basic conditions (pH 8-9) typically providing optimal results [8].

Temperature control is particularly important when using acetone/water solvent systems, as the reaction rate and selectivity are sensitive to thermal conditions [8]. The reaction is typically conducted at temperatures between 0°C and 40°C, with lower temperatures favoring improved selectivity but longer reaction times. The use of ice-bath cooling during the initial addition of di-tert-butyl dicarbonate helps prevent thermal decomposition and ensures controlled reaction kinetics.

The work-up procedure for acetone/water systems requires careful consideration of the biphasic nature of the reaction mixture. Product isolation typically involves extraction with organic solvents such as ethyl acetate or dichloromethane, followed by washing with aqueous sodium bicarbonate to remove excess base and acidic impurities [8]. The organic extracts are then dried over anhydrous sodium sulfate and concentrated to provide the crude tert-butoxycarbonyl-protected amino acid.

Reaction Parameters Optimization

Optimization of reaction parameters is crucial for achieving high yields, selectivity, and reproducibility in the synthesis of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine [2] [7] [10]. The key parameters that require careful optimization include temperature, reaction time, reagent stoichiometry, solvent choice, and concentration. Each of these variables can significantly impact the outcome of the protection reaction and must be systematically evaluated to establish optimal conditions.

Temperature optimization involves balancing reaction rate with selectivity and reagent stability [2]. Lower temperatures typically provide improved selectivity by minimizing side reactions such as epimerization or decomposition, but may result in incomplete conversion within practical time frames. Higher temperatures can accelerate the reaction but may lead to thermal decomposition of di-tert-butyl dicarbonate or unwanted elimination reactions. The optimal temperature range for most tert-butoxycarbonyl protection reactions is 20-40°C [8].

Reaction time optimization requires monitoring the progress of the transformation to determine when maximum conversion has been achieved [7]. The reaction is typically complete within 1-12 hours under optimal conditions, with longer reaction times potentially leading to product decomposition or over-reaction. High-performance liquid chromatography analysis provides the most accurate method for monitoring reaction progress and determining optimal reaction times [7] [10].

Reagent stoichiometry optimization focuses on minimizing reagent waste while ensuring complete conversion of the starting material [2]. The use of 1.1-1.5 equivalents of di-tert-butyl dicarbonate is typically sufficient for complete protection, while higher equivalents may lead to increased costs and waste generation. Base optimization requires balancing the need for efficient deprotonation with the potential for unwanted side reactions [9].

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies provide powerful tools for the stereoselective preparation of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine with high enantiomeric purity [11] [12] [13]. These approaches are particularly valuable for accessing the D-enantiomer, which is the unnatural configuration and typically more challenging to obtain through biological methods. The development of efficient asymmetric synthetic routes has been driven by the increasing demand for enantiomerically pure amino acids in pharmaceutical and fine chemical applications.

Asymmetric Hydrogenation Methods

Asymmetric hydrogenation represents one of the most efficient and practical methods for the stereoselective synthesis of amino acids [11] [12] [14]. This methodology involves the catalytic reduction of prochiral α-dehydroamino acid precursors using chiral transition metal catalysts, typically based on rhodium complexes with chiral phosphine ligands. The approach has been successfully applied to the synthesis of a wide range of amino acids, including substituted phenylalanine derivatives [12] [13] [15].

The substrate for asymmetric hydrogenation in the synthesis of 3,4-dichloro-D-phenylalanine would be the corresponding α-dehydroamino acid derivative, which can be prepared through various methods including Erlenmeyer condensation or direct dehydrogenation of the racemic amino acid [12]. The dehydroamino acid substrate contains a double bond between the α-carbon and β-carbon, providing the prochiral center that becomes the stereogenic center upon hydrogenation [14].

The choice of chiral catalyst is critical for achieving high enantioselectivity in the hydrogenation reaction [13] [15] [14]. Rhodium complexes with chiral diphosphine ligands have proven particularly effective for this transformation, with ligands such as DuPhos, BINAP, and MonoPhos providing excellent stereochemical control. The electronic and steric properties of the chiral ligand must be carefully matched to the specific substrate to achieve optimal enantioselectivity [16] [17].

Reaction conditions for asymmetric hydrogenation typically involve moderate hydrogen pressures (1-10 atmospheres), temperatures between 20-50°C, and reaction times ranging from several hours to overnight [12] [14]. The choice of solvent can significantly impact both the reaction rate and enantioselectivity, with protic solvents such as methanol often providing superior results compared to aprotic alternatives [18] [19]. Substrate-to-catalyst ratios can range from 100:1 to 10,000:1, depending on the activity of the specific catalyst system employed [17].

Rhodium-Catalyzed Stereoselective Synthesis

Rhodium-catalyzed stereoselective synthesis has emerged as a premier methodology for the preparation of enantiomerically pure amino acids [20] [21] [22]. The versatility of rhodium catalysts stems from their ability to accommodate a wide range of chiral ligands and their tolerance for various functional groups commonly found in amino acid substrates. The development of highly active and selective rhodium catalysts has revolutionized the field of asymmetric amino acid synthesis [12] [13].

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves coordination of the dehydroamino acid substrate to the chiral rhodium center, followed by hydrogen activation and stereoselective hydride delivery [16]. The stereochemical outcome of the reaction is determined by the chiral environment created by the phosphine ligands, which favor approach of hydrogen from one face of the prochiral double bond over the other [17] [23].

The substrate scope for rhodium-catalyzed asymmetric hydrogenation is remarkably broad, encompassing α-acetamidocinnamic acids, α-enamides, and β-dehydroamino acids [12] [13] [24]. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring, such as the chlorine atoms in 3,4-dichloro-D-phenylalanine, is generally well-tolerated and may even enhance the enantioselectivity of the reaction [25].

Process development for rhodium-catalyzed asymmetric hydrogenation requires careful optimization of multiple parameters including catalyst loading, hydrogen pressure, temperature, solvent, and additives [12] [14]. The use of coordinating solvents or additives can sometimes improve both the reaction rate and enantioselectivity by modifying the coordination environment around the rhodium center [18] [19]. The development of robust and scalable processes for industrial applications requires extensive screening and optimization efforts [17].

DuPhos Ligand Systems for Stereoselectivity

DuPhos ligand systems represent one of the most successful classes of chiral ligands for asymmetric hydrogenation [16] [17] [26]. These C2-symmetric bisphospholane ligands, developed by Burk and coworkers, have found widespread application in the stereoselective synthesis of amino acids and other chiral compounds. The unique structural features of DuPhos ligands, including their rigid backbone and tunable steric environment, provide exceptional stereochemical control in rhodium-catalyzed transformations [16] [27].

The DuPhos ligand family includes several variants with different alkyl substituents on the phospholane rings, including methyl (Me-DuPhos), ethyl (Et-DuPhos), propyl (Pr-DuPhos), and isopropyl (iPr-DuPhos) derivatives [16] [17]. Each variant provides a different steric environment around the rhodium center, allowing for optimization of enantioselectivity for specific substrate classes. The ethyl-substituted Et-DuPhos ligand has proven particularly effective for the hydrogenation of α-acetamidocinnamic acid derivatives [18] [19].

The exceptional performance of DuPhos ligands in asymmetric hydrogenation stems from their ability to create a highly organized chiral pocket around the rhodium center [16] [28]. The rigid bicyclic structure of the phospholane rings restricts conformational flexibility, ensuring consistent presentation of the chiral environment to approaching substrates. The electron-rich nature of the phosphorus atoms enhances the reactivity of the rhodium center while maintaining high stereochemical fidelity [17].

Industrial applications of DuPhos-rhodium catalysts have demonstrated their practical utility for large-scale amino acid synthesis [12] [17]. Substrate-to-catalyst ratios of up to 50,000:1 have been achieved with certain DuPhos systems, making them economically viable for commercial production. The robust nature of these catalysts and their tolerance for air and moisture simplify handling and processing requirements [17].

The mechanism of stereoinduction with DuPhos ligands involves preferential coordination and activation of one face of the prochiral substrate [16] [29]. Computational studies have provided insights into the origin of stereoselectivity, revealing the importance of steric interactions between the substrate and the ligand framework. Understanding these mechanistic details has enabled rational design of improved catalyst systems and prediction of stereochemical outcomes for new substrates [28] [30].

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic approaches offer unique advantages for the synthesis of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine, particularly in terms of stereoselectivity, mild reaction conditions, and environmental sustainability [31] [32] [33]. These methods leverage the inherent chirality and specificity of enzymes to achieve transformations that would be challenging or impossible using conventional chemical methods. The development of engineered enzymes and improved biocatalytic processes has significantly expanded the scope and utility of enzymatic amino acid synthesis [34] [35].

Phenylalanine Ammonia Lyase Applications

Phenylalanine ammonia lyase enzymes represent powerful biocatalysts for the stereoselective synthesis of phenylalanine derivatives [31] [32] [36]. These enzymes naturally catalyze the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid, but under appropriate conditions, the reverse reaction can be exploited for the asymmetric addition of ammonia to cinnamic acid derivatives [31] [37]. This reversibility makes PAL enzymes particularly attractive for the synthesis of both natural and unnatural amino acids [32] [38].

The application of PAL enzymes to the synthesis of 3,4-dichloro-D-phenylalanine requires careful consideration of substrate specificity and reaction conditions [34] [35]. Wild-type PAL enzymes typically show limited activity toward highly substituted cinnamic acid derivatives, such as 3,4-dichlorocinnamic acid, necessitating protein engineering approaches to improve substrate acceptance [34] [39]. The development of PAL variants with enhanced activity toward electron-withdrawing substituents has been a major focus of enzyme engineering efforts [35] [40].

The reaction conditions for PAL-catalyzed amination require high concentrations of ammonia (typically 2-6 M) to drive the equilibrium toward amino acid formation [31] [32]. The high ammonia concentrations can be challenging from an operational standpoint, requiring specialized equipment and safety considerations for large-scale applications. Temperature and pH optimization are critical for achieving optimal enzyme activity and stability while maintaining high conversion rates [36] [37].

Product isolation and purification from PAL-catalyzed reactions can be simplified compared to chemical methods, as the enzymatic process produces fewer byproducts and impurities [31] [41]. The amino acid product can typically be isolated by simple pH adjustment and crystallization, eliminating the need for complex chromatographic separations. This operational simplicity represents a significant advantage for industrial applications [41].

Engineered PAL Variants for D-Isomer Production

The development of engineered PAL variants specifically designed for D-amino acid production represents a significant advancement in biocatalytic amino acid synthesis [34] [32] [35]. Wild-type PAL enzymes are highly selective for the production of L-amino acids, reflecting their natural biological function. However, through targeted protein engineering approaches, it has been possible to develop variants with enhanced activity toward D-amino acid formation [32] [35].

Rational design strategies for PAL engineering have focused on modifying key residues in the active site that control substrate binding and stereochemical outcome [34] [35] [39]. Site-directed mutagenesis studies have identified critical residues such as phenylalanine-137 and isoleucine-460 in Petroselinum crispum PAL that can be modified to improve activity toward substituted substrates [34] [39]. Combined mutations involving multiple residues have often provided synergistic effects, resulting in variants with significantly enhanced performance [35].

Directed evolution approaches have complemented rational design efforts by enabling the exploration of sequence space beyond rational predictions [42]. High-throughput screening methods have been developed to identify PAL variants with improved activity toward challenging substrates such as 3,4-dichlorocinnamic acid [32] [42]. These screening approaches have revealed previously unknown beneficial mutations and provided insights into the molecular basis of substrate specificity [42].

The characterization of engineered PAL variants requires comprehensive analysis of kinetic parameters, substrate scope, and stability properties [35] [40]. Variants designed for D-amino acid production must be evaluated for their ability to maintain high enantioselectivity while achieving practical conversion rates. The development of robust variants suitable for industrial applications requires optimization of multiple properties including thermostability, pH tolerance, and resistance to product inhibition [43] [40].

Chemoenzymatic Deracemization Approaches

Chemoenzymatic deracemization represents an innovative approach for converting racemic amino acid mixtures into enantiomerically pure products [32] [44] [45]. This methodology combines the selectivity of enzymatic transformations with the versatility of chemical reducing agents to achieve complete conversion of racemic starting materials to single enantiomer products [44] [46] [47]. The approach is particularly valuable for accessing D-amino acids, which are typically more challenging to obtain through conventional biological methods [48] [45].

The general strategy for chemoenzymatic deracemization involves selective enzymatic oxidation of one enantiomer of a racemic amino acid mixture, followed by non-selective chemical reduction of the resulting α-keto acid intermediate [44] [45]. This process can be repeated iteratively to achieve complete conversion of the unwanted enantiomer to the desired configuration. The key advantage of this approach is the theoretical yield of 100%, compared to maximum yields of 50% for traditional kinetic resolution methods [44] [45].

The implementation of chemoenzymatic deracemization for 3,4-dichloro-D-phenylalanine synthesis would involve the use of L-amino acid oxidase or L-amino acid deaminase to selectively oxidize the L-enantiomer in a racemic mixture [48] [47]. The resulting 3,4-dichlorophenylpyruvic acid intermediate would then be reduced using chemical reducing agents such as ammonia borane or sodium borohydride to regenerate the amino acid with random stereochemistry [44] [48]. Multiple cycles of this process would progressively enrich the D-enantiomer until high enantiomeric purity is achieved [47].

Process optimization for chemoenzymatic deracemization requires careful balancing of enzymatic and chemical reaction conditions [46] [49]. The enzymatic oxidation step must be conducted under conditions that maintain enzyme activity and selectivity, while the chemical reduction step must be optimized to prevent racemization of the product. The development of one-pot processes that integrate both steps can improve efficiency and reduce processing costs [50] [51].

Scale-Up Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine requires comprehensive consideration of scale-up challenges, process optimization, and economic factors [52] [53] [54]. Successful scale-up involves not only maintaining the efficiency and selectivity achieved at small scale but also addressing practical considerations such as heat transfer, mass transfer, mixing, safety, and cost-effectiveness [55] [56] [57].

Process Optimization for Industrial Production

Process optimization for industrial production encompasses multiple dimensions including reaction efficiency, product quality, waste minimization, and cost reduction [55] [56] [58]. The development of robust and scalable processes requires systematic evaluation of all process parameters and their interactions to identify optimal operating conditions [57] [59]. This optimization process must consider not only the primary synthetic transformation but also upstream and downstream processing requirements [53] [60].

Reaction engineering considerations for scale-up include heat transfer limitations, mixing efficiency, and mass transfer rates [58] [59]. The exothermic nature of many chemical transformations requires careful thermal management to prevent hot spots and ensure uniform reaction conditions throughout the reactor volume. The design of appropriate heat removal systems and temperature control strategies is critical for maintaining product quality and safety [55] [56].

Mass transfer limitations can become significant at large scale, particularly for multiphase reactions or those involving gaseous reagents such as hydrogen in asymmetric hydrogenation [58]. The design of appropriate mixing systems and reactor configurations must ensure adequate contact between phases while minimizing energy consumption and mechanical stress on sensitive catalysts [59].

Catalyst recovery and recycling strategies are essential for economic viability at industrial scale [53] [54]. For homogeneous catalysts such as rhodium-phosphine complexes used in asymmetric hydrogenation, development of efficient separation and recycling methods can significantly reduce operating costs. Heterogeneous catalysts may offer advantages in terms of ease of separation but may require optimization of activity and selectivity [60].

Green Chemistry Approaches and Sustainability

The implementation of green chemistry principles in the industrial synthesis of tert-butoxycarbonyl-3,4-dichloro-D-phenylalanine addresses growing environmental concerns and regulatory requirements [61] [62] [63]. Green chemistry approaches focus on waste prevention, energy efficiency, use of renewable feedstocks, and development of safer chemical processes [64] [65] [66]. These considerations are increasingly important for industrial competitiveness and regulatory compliance [63].

Solvent selection and recycling represent major opportunities for improving the environmental profile of amino acid synthesis [62] [63]. The development of processes using water or other environmentally benign solvents can reduce waste generation and disposal costs. When organic solvents are necessary, implementation of efficient recovery and recycling systems can minimize environmental impact and reduce operating costs [8] [63].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product while minimizing waste byproduct formation [62] [63]. The choice of synthetic route can significantly impact atom economy, with catalytic processes generally offering superior performance compared to stoichiometric transformations. The development of cascade reactions that combine multiple synthetic steps can improve overall atom economy [65].

Energy efficiency optimization involves minimizing heating and cooling requirements, reducing pressure requirements, and optimizing separation processes [61] [63]. The use of biocatalytic processes can offer advantages in terms of mild reaction conditions and reduced energy consumption compared to conventional chemical methods [62] [64]. Process intensification strategies can also contribute to improved energy efficiency through better heat integration and reduced processing volumes [53].

Cost-Effective Manufacturing Strategies

The development of cost-effective manufacturing strategies requires comprehensive analysis of all cost components including raw materials, catalysts, energy, labor, equipment, and waste disposal [52] [53] [54]. Raw material costs typically represent the largest component of manufacturing costs for fine chemicals, making supplier selection and long-term supply agreements critical for cost control [60]. The choice of synthetic route can significantly impact raw material requirements and costs [63].

Catalyst costs can be substantial for asymmetric synthesis processes, particularly those employing precious metal catalysts such as rhodium complexes [53] [54]. The development of more active catalysts that enable higher substrate-to-catalyst ratios can reduce catalyst costs per unit of product. Catalyst recycling and recovery strategies are essential for economic viability when using expensive catalysts [60].

Process intensification strategies can reduce capital and operating costs through improved productivity and reduced equipment requirements [53] [58]. The development of continuous processing methods can offer advantages over batch processes in terms of equipment utilization, heat integration, and reduced labor requirements. However, continuous processes may require higher development costs and more sophisticated control systems [59].

Quality control and regulatory compliance costs must be considered in the overall cost structure [54] [60]. The development of robust analytical methods for monitoring product quality and the implementation of quality assurance systems require significant investment but are essential for regulatory approval and market acceptance. The cost of regulatory compliance can be particularly significant for pharmaceutical applications [52].

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Boc-3,4-dichloro-D-phenylalanine

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Last modified: 08-15-2023

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